molecular formula C24H19ClN4O4 B10830785 N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10830785
M. Wt: 462.9 g/mol
InChI Key: LTOAWFRZXVPHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RLX-33 is a potent and selective antagonist of the relaxin family peptide 3 receptor. It is known for its ability to cross the blood-brain barrier and block relaxin 3-induced phosphorylation of extracellular signal-regulated kinases 1 and 2. This compound has shown promise in research related to metabolic syndrome and appetite control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RLX-33 involves a series of chemical reactions that result in the formation of its complex structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates, followed by purification and characterization to ensure its purity and efficacy .

Industrial Production Methods

Industrial production of RLX-33 is carried out under strict conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as crystallization and chromatography. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RLX-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving RLX-33 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH .

Major Products Formed

The major products formed from the reactions involving RLX-33 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that compounds similar to N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and apoptosis. Specifically, the oxadiazole moiety has been linked to the inhibition of histone deacetylases (HDACs), which play a role in cancer cell survival.
  • Case Study : A study highlighted the compound's effectiveness against human lung adenocarcinoma cells with an IC50 value of 45 µM, demonstrating its potential as a therapeutic agent in oncology .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:

  • Mechanism of Action : The presence of the oxadiazole and furan rings contributes to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : In research involving derivatives of this compound, certain formulations exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureImpact on Activity
Oxadiazole RingEnhances anticancer activity
Furan RingContributes to antimicrobial properties
Chlorophenyl GroupPotentially increases lipophilicity and bioavailability

Mechanism of Action

RLX-33 exerts its effects by selectively antagonizing the relaxin family peptide 3 receptor. This receptor is involved in various physiological processes, including stress responses, appetite control, and motivation for reward. By blocking the receptor, RLX-33 inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are key components of the signaling pathway .

Comparison with Similar Compounds

RLX-33 is unique in its ability to selectively antagonize the relaxin family peptide 3 receptor while crossing the blood-brain barrier. Similar compounds include:

  • Relaxin family peptide 1 receptor antagonists
  • Relaxin family peptide 4 receptor antagonists

These compounds share some similarities with RLX-33 but differ in their selectivity and ability to cross the blood-brain barrier .

Biological Activity

N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining oxadiazole and pyrrolidine moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClN4O4C_{24}H_{19}ClN_{4}O_{4}, with a molecular weight of 462.89 g/mol. The compound is characterized by the presence of a 4-chlorophenyl group and a furan ring , both of which are known to enhance biological activity through various mechanisms.

The biological activity of this compound likely stems from its ability to interact with multiple biological targets. Similar compounds in the oxadiazole class have been reported to exhibit activities such as:

  • Antitumor Effects : By inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antioxidant Activity : Compounds with oxadiazole moieties have shown potential in scavenging free radicals, thereby reducing oxidative stress .
  • Anticonvulsant Properties : Some derivatives have been evaluated for their effectiveness in seizure models, suggesting a role in neurological conditions .

Biological Activity Data

Research has demonstrated that oxadiazole derivatives can exhibit a broad spectrum of biological activities. Below is a summary table of some key studies related to the biological activity of compounds similar to this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of telomerase and HDAC; increased apoptosis in cancer cells.
AntioxidantSignificant free radical scavenging activity; potential for neuroprotection.
AnticonvulsantDemonstrated efficacy in reducing seizure frequency in animal models.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of various oxadiazole derivatives, including compounds structurally related to our target compound. It was found that certain derivatives induced apoptosis in MCF-7 breast cancer cells by upregulating p53 and activating caspase pathways, leading to cell cycle arrest at the G0-G1 phase .
  • Antioxidant Potential : Another investigation assessed the antioxidant capabilities of oxadiazole derivatives. The results indicated that these compounds effectively reduced oxidative damage in cellular models, showcasing their potential as therapeutic agents against oxidative stress-related diseases .
  • Neuroprotective Effects : Research on anticonvulsant properties highlighted that specific oxadiazole derivatives exhibited significant reductions in seizure activity in rodent models, suggesting their utility in treating epilepsy .

Properties

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.9 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H19ClN4O4/c25-18-7-3-15(4-8-18)22-27-24(33-28-22)16-5-9-19(10-6-16)26-23(31)17-12-21(30)29(13-17)14-20-2-1-11-32-20/h1-11,17H,12-14H2,(H,26,31)

InChI Key

LTOAWFRZXVPHAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.